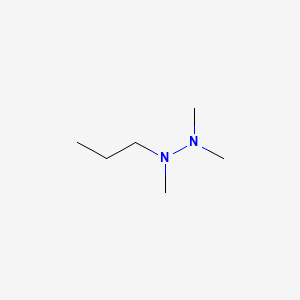
Propyltrimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyltrimethylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a member of the hydrazine family, characterized by the presence of two nitrogen atoms connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyltrimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of propylamine with trimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propyltrimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine functional group, which is highly reactive .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one of the hydrogen atoms in the hydrazine group with another functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield nitrogen oxides, while reduction reactions produce amines and other nitrogen-containing compounds .
Scientific Research Applications
Propyltrimethylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of propyltrimethylhydrazine involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, which is why it is being investigated for its potential as an anticancer agent .
Comparison with Similar Compounds
Propyltrimethylhydrazine is unique among hydrazine derivatives due to its specific molecular structure and reactivity. Similar compounds include:
Methylhydrazine: Known for its use as a reducing agent in organic synthesis.
Dimethylhydrazine: Commonly used as a rocket propellant and in the synthesis of pharmaceuticals.
Phenylhydrazine: Used in the preparation of various pharmaceuticals and as a reagent in organic chemistry.
Compared to these compounds, this compound offers a unique combination of reactivity and stability, making it particularly valuable for specific applications in research and industry .
Properties
CAS No. |
60678-65-1 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1,1,2-trimethyl-2-propylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 |
InChI Key |
UMOIOYNREGPHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















